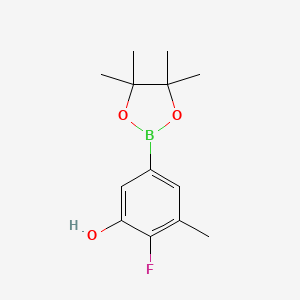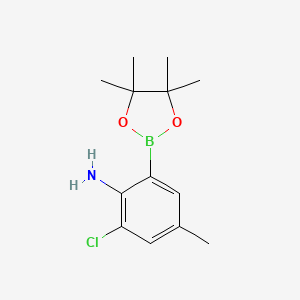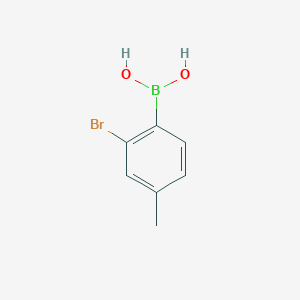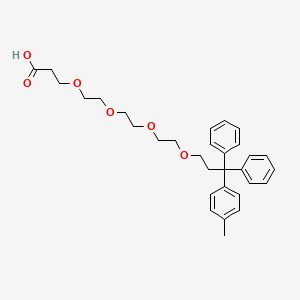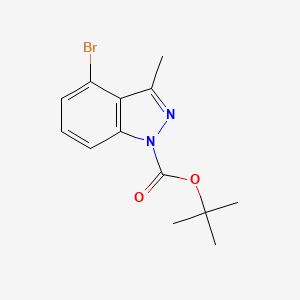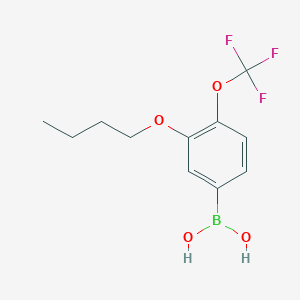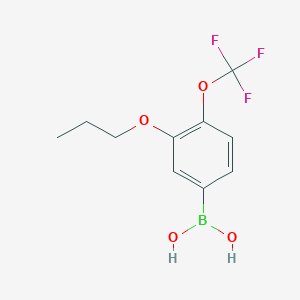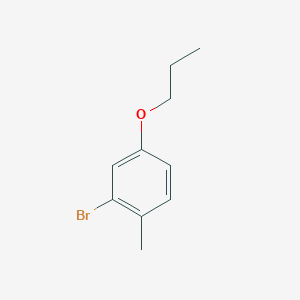
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluorophenylboronic acid” consists of a phenyl ring (a six-membered carbon ring) with bromine and fluorine substituents at the 4th and 2nd positions, respectively. It also has a boronic acid group attached to the phenyl ring .Physical And Chemical Properties Analysis
The parent compound, “4-Bromo-2-fluorophenylboronic acid”, is a solid . Its empirical formula is C6H5BBrFO2, and it has a molecular weight of 218.82 .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It allows chemists to join diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign nature. Specifically, the organoboron reagents used in SM coupling play a crucial role. These reagents rapidly transmetalate with palladium(II) complexes, facilitating the formation of new C–C bonds . The 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is one such reagent employed in SM coupling reactions.
Boronic Ester Formation
Converting organoboranes into boronic esters (RB[OR₀]₂) simplifies purification processes. Boronic esters, such as the one , offer advantages over boronic acids (e.g., pinacol esters). Their ease of purification makes them valuable tools for creating new bonds in synthetic chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
As a boron reagent, it is expected to have good stability and be readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of complex organic molecules
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrFNO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLUBDCXFHYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146932 | |
| Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester | |
CAS RN |
1451391-63-1 | |
| Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



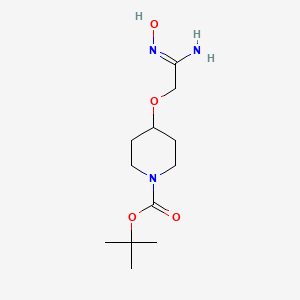

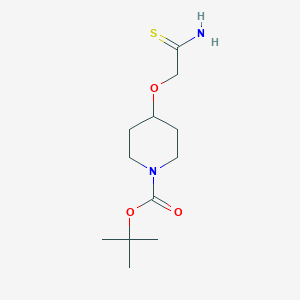
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
